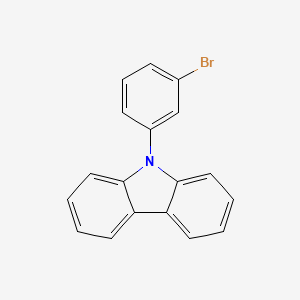

9-(3-Bromophenyl)-9H-carbazole

Beschreibung

9-(3-Bromophenyl)-9H-carbazole (CAS: 185112-61-2; molecular formula: C₁₈H₁₂BrN; molecular weight: 322.20 g/mol) is a carbazole derivative with a bromine atom at the meta position of the phenyl substituent. This compound is synthesized via Ullmann coupling or alkylation reactions, achieving yields up to 88% under optimized conditions . Its non-planar structure, arising from the meta-substituted bromophenyl group, significantly impacts its electronic and photophysical properties, making it a candidate for organic electronics and pharmaceuticals .

Eigenschaften

IUPAC Name |

9-(3-bromophenyl)carbazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H12BrN/c19-13-6-5-7-14(12-13)20-17-10-3-1-8-15(17)16-9-2-4-11-18(16)20/h1-12H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKGHGKNHPPZALY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C3=CC=CC=C3N2C4=CC(=CC=C4)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H12BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60729705 | |

| Record name | 9-(3-Bromophenyl)-9H-carbazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60729705 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

322.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

185112-61-2 | |

| Record name | 9-(3-Bromophenyl)-9H-carbazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60729705 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 9-(3-Bromophenyl)carbazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Vorbereitungsmethoden

Reaction Mechanism and Conditions

The Ullmann coupling reaction enables direct N-arylation of carbazole with aryl halides. A representative protocol involves reacting carbazole with 1-bromo-3-iodobenzene in the presence of a copper catalyst. Key conditions include:

-

Catalyst : Metallic copper (2.29 g, 36.0 mmol)

-

Base : Calcium carbonate (CaCO₃, 36.0 mmol)

-

Solvent : Dimethylformamide (DMF, 30 mL)

-

Temperature : 130°C

-

Reaction Time : 4 hours

Under these conditions, the iodide moiety in 1-bromo-3-iodobenzene undergoes selective substitution, leaving the bromine intact on the phenyl ring.

Optimization and Yield

Optimization studies reveal that excess copper and elevated temperatures enhance reaction efficiency. The use of DMF as a polar aprotic solvent facilitates ligand exchange, achieving a 98% yield of 9-(3-bromophenyl)-9H-carbazole after silica gel chromatography.

Bromination Followed by Aryl Coupling

Synthesis of 3-Bromo-9H-Carbazole

A prerequisite for this route is the preparation of 3-bromo-9H-carbazole via electrophilic bromination:

-

Reagents : N-Bromosuccinimide (NBS, 24 mmol), carbazole (24 mmol)

-

Solvent : Dichloromethane (CH₂Cl₂, 75 mL) and DMF (8 mL)

-

Conditions : Room temperature, 4 hours

This method selectively brominates the carbazole at the 3-position, yielding 3-bromo-9H-carbazole in 85–90% yield after recrystallization.

Coupling with Aryl Halides

The 3-bromo-9H-carbazole intermediate undergoes Ullmann coupling with bromobenzene derivatives. For example:

-

Catalyst : Copper (2.0 mmol) with dibenzo-18-crown-6 (0.003 mol)

-

Base : Potassium acetate (KOAc, 0.020 mol)

-

Solvent : DMF

-

Temperature : 120°C

This two-step approach offers modularity but requires stringent purification to isolate the final product.

Comparative Analysis of Preparation Methods

Key Findings :

-

The Ullmann method offers the highest yield and scalability, making it preferable for industrial production.

-

Bromination-coupled routes provide modularity but involve multi-step sequences.

-

Palladium-based methods, though less documented, warrant further investigation for mild-condition synthesis.

Industrial Production Considerations

Industrial-scale synthesis prioritizes cost-effectiveness and reproducibility. The Ullmann protocol’s high yield and minimal byproducts align with these goals. Key adjustments include:

-

Solvent Recycling : DMF recovery systems to reduce waste.

-

Catalyst Regeneration : Copper catalyst reuse via filtration.

-

Continuous Flow Systems : Enhanced heat management for exothermic reactions.

Analyse Chemischer Reaktionen

Types of Reactions

9-(3-Bromophenyl)-9H-carbazole undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom in the 3-bromophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Oxidation and Reduction Reactions: The carbazole ring can undergo oxidation and reduction reactions, altering its electronic properties.

Coupling Reactions: The compound can participate in further coupling reactions, such as the Suzuki-Miyaura coupling, to form more complex molecules.

Common Reagents and Conditions

Palladium Catalysts: Used in coupling reactions.

Bases: Such as potassium carbonate, used to deprotonate reactants.

Solvents: Organic solvents like toluene, ethanol, or dimethylformamide (DMF) are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific reactants and conditions used. For example, substituting the bromine atom with a different functional group can yield a variety of derivatives with different properties .

Wissenschaftliche Forschungsanwendungen

9-(3-Bromophenyl)-9H-carbazole has several scientific research applications:

Organic Electronics: Used in the development of OLEDs and other optoelectronic devices due to its favorable electronic properties.

Material Science: Investigated for its potential use in organic semiconductors and photovoltaic cells.

Medicinal Chemistry: Explored for its potential biological activities, including anticancer and antimicrobial properties.

Wirkmechanismus

The mechanism of action of 9-(3-Bromophenyl)-9H-carbazole in organic electronics involves its ability to transport charge carriers efficiently. The compound’s electronic structure allows it to participate in electron and hole transport, making it suitable for use in OLEDs and other devices. In medicinal chemistry, its mechanism of action may involve interactions with specific molecular targets, such as enzymes or receptors, leading to its observed biological activities .

Vergleich Mit ähnlichen Verbindungen

Structural and Crystallographic Differences

The position of substituents on the phenyl ring dictates molecular planarity and packing:

- 9-(4-Bromophenyl)-9H-carbazole : Para-substitution creates a near-planar geometry (dihedral angle: 1.1° between carbazole and phenyl rings), enhancing π-π stacking in crystals .

- 9-(3-Bromophenyl)-9H-carbazole : Meta-substitution introduces steric hindrance, leading to a larger dihedral angle (~56.78°) and reduced planarity .

- 9-(4-Methoxyphenyl)-9H-carbazole : The electron-donating methoxy group increases electron density on the carbazole core, resulting in a dihedral angle of 1.73° between rings .

Table 1: Structural Parameters of Carbazole Derivatives

Photophysical and Thermal Properties

Photophysical Behavior :

- This compound : Exhibits a photoluminescence quantum yield (PLQY) of ~23% in thin films, with absorption maxima at 325 nm .

- 9-(4-Methoxyphenyl)-9H-carbazole : Shows red-shifted absorption (340 nm) due to methoxy’s electron-donating effect .

- 9-([1,1′-biphenyl]-3-yl)-3-bromo-9H-carbazole : Demonstrates enhanced stability (Td₅% = 472.2°C) and a high glass transition temperature (Tg = 240.1°C) .

Biologische Aktivität

9-(3-Bromophenyl)-9H-carbazole is a compound of significant interest in medicinal chemistry and materials science due to its unique structural properties and biological activities. This compound features a carbazole core substituted with a bromophenyl group, which enhances its electronic characteristics and potential pharmacological applications.

Chemical Structure and Properties

- Chemical Formula : CHBrN

- Molecular Weight : 324.19 g/mol

- CAS Number : 185112-61-2

- Physical State : Solid at room temperature

The presence of the bromine atom in the 3-position of the phenyl group is crucial for its reactivity and biological activity, influencing its interactions with various biological targets.

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. It has been shown to exhibit cytotoxic effects against various cancer cell lines. For instance, research indicates that carbazole derivatives can induce apoptosis in cancer cells through mechanisms involving the modulation of signaling pathways such as the PI3K/Akt pathway, which is critical for cell survival and proliferation .

Case Study: Anticancer Activity

A study evaluated the efficacy of this compound on human melanoma cells. The compound demonstrated a significant reduction in cell viability at concentrations as low as 10 µM, suggesting potent anticancer activity. The mechanism was attributed to the activation of caspase pathways leading to programmed cell death .

Antimicrobial Activity

In addition to its anticancer properties, this compound has been investigated for its antimicrobial activities . It has shown effectiveness against both bacterial and fungal strains, with minimum inhibitory concentration (MIC) values comparable to standard antimicrobial agents.

Research Findings on Antimicrobial Activity

- Bacterial Strains Tested : Escherichia coli, Staphylococcus aureus

- Fungal Strains Tested : Candida albicans

- MIC Values : Ranged from 0.5 to 2 µg/mL for bacterial strains, indicating strong potential as an antimicrobial agent .

The biological activity of this compound is believed to involve several mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways crucial for cancer cell survival.

- Membrane Disruption : Its interaction with microbial membranes can lead to increased permeability, resulting in cell death.

- Signal Transduction Modulation : By affecting signaling pathways, it can alter cellular responses leading to apoptosis or growth inhibition.

Applications in Organic Electronics

Beyond its biological activities, this compound is also utilized in the field of organic electronics , particularly in organic light-emitting diodes (OLEDs). Its favorable electronic properties allow it to function effectively as a charge transport material.

Comparison with Similar Compounds

| Compound Name | Structure Type | Key Properties |

|---|---|---|

| 9-Phenylcarbazole | Carbazole derivative | Lacks bromine; different electronic properties |

| 3-Bromophenylcarbazole | Carbazole derivative | Bromine at different position; affects reactivity |

The unique placement of the bromine atom in this compound gives it distinct electronic characteristics that are advantageous for both biological and electronic applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.